![molecular formula C16H15FN4OS B2756706 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034473-75-9](/img/structure/B2756706.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
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Description
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
is a complex organic molecule. It contains a triazole ring, a piperidine ring, and a fluorobenzo[b]thiophene group .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For instance, a new series of compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The compound contains several functional groups, including a triazole ring, a piperidine ring, and a fluorobenzo[b]thiophene group . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, it could potentially participate in cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the NMR data . For example, the 1H NMR spectrum provides information about the hydrogen atoms in the molecule .Scientific Research Applications
Synthesis and Structural Exploration
- A study by Prasad et al. (2018) detailed the synthesis and structural characterization of a novel bioactive heterocycle, highlighting techniques such as Hirshfeld surface analysis for understanding intermolecular interactions. Although this research focuses on a different compound, it demonstrates the methodologies that could be applicable for studying the compound (Prasad et al., 2018).
Anticonvulsant Activities
- Malik and Khan (2014) described the design, synthesis, and evaluation of novel compounds for their anticonvulsant activities, showing how structural modifications can lead to significant pharmacological properties. This suggests a potential research direction for exploring neurological applications of the compound (Malik & Khan, 2014).
Anticancer and Molecular Docking Studies
- Muniyappan et al. (2020) synthesized a library of novel compounds and evaluated their cytotoxicity against cancer cells, also performing molecular docking studies. Such research outlines a pathway for assessing the anticancer potential of the compound through synthesis, bioactivity evaluation, and computational modeling (Muniyappan et al., 2020).
Antimicrobial Activities
- Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, indicating the potential for compounds with similar structural features to be investigated for antimicrobial properties (Patel et al., 2011).
properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-1-2-14-11(9-12)10-15(23-14)16(22)20-7-3-13(4-8-20)21-18-5-6-19-21/h1-2,5-6,9-10,13H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPIVSRLRZDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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